molecular formula C11H15BF3NO5S B1434204 (3-(N,N-diethylsulfamoyl)-4-(trifluoromethoxy)phenyl)boronic acid CAS No. 1704069-29-3

(3-(N,N-diethylsulfamoyl)-4-(trifluoromethoxy)phenyl)boronic acid

Cat. No. B1434204
CAS RN: 1704069-29-3
M. Wt: 341.12 g/mol
InChI Key: QAJUTEIBOWDGOF-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

DTFPBA has a molecular weight of 341.12 g/mol. Other physical and chemical properties such as density, boiling point, and flash point are not available in the current resources .

Scientific Research Applications

Antibacterial Activity

(Trifluoromethoxy)phenylboronic acids, including variants like the one , exhibit significant antibacterial properties. Studies have evaluated their physicochemical, structural, antimicrobial, and spectroscopic properties. These compounds are characterized using spectroscopic techniques and their molecular structures determined by X-ray diffraction. Research indicates their potential interactions with bacterial proteins and their effectiveness against bacteria like Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2021).

Catalyst in Organic Reactions

Such boronic acids are also explored as catalysts in organic synthesis. For instance, certain boron Lewis acids, like BArF3, have been found effective for metal-free hydroboration of imines, showcasing the reactivity of similar boronic acid compounds in catalyzing important chemical reactions (Yin et al., 2017).

Optical Modulation and Sensing

These compounds have applications in optical modulation, particularly in carbon nanotubes (CNTs). Phenyl boronic acids grafted to polyethylene glycol-wrapped single-walled CNTs have demonstrated utility in quenching near-infrared fluorescence in response to saccharide binding, pointing to their potential in sensing applications (Mu et al., 2012).

Chemical Structure and Synthesis

The structural analysis of multifunctional compounds containing boronic acid groups, such as those with additional aminophosphonic acid groups, provides insights into their chemical behavior and potential applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).

Electrochemically Active Sensors

Boronic acid-based glucose sensors are another application. The design of these sensors includes boronic acids with different functional groups, demonstrating their potential in electrochemical glucose sensing (Norrild & Søtofte, 2002).

Safety and Hazards

DTFPBA is classified under GHS as having acute toxicity (oral), falling under Category 4, H302 according to the Safety Data Sheet . This indicates that it can be harmful if swallowed.

properties

IUPAC Name

[3-(diethylsulfamoyl)-4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BF3NO5S/c1-3-16(4-2)22(19,20)10-7-8(12(17)18)5-6-9(10)21-11(13,14)15/h5-7,17-18H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJUTEIBOWDGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)N(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BF3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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